molecular formula C17H16N2O2S2 B2766719 N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 303033-68-3

N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2766719
CAS No.: 303033-68-3
M. Wt: 344.45
InChI Key: DYUCTWDZBNKSJX-UHFFFAOYSA-N
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Description

The compound N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide belongs to the 1,4-benzothiazine acetamide class, characterized by a central 3-oxo-3,4-dihydro-2H-1,4-benzothiazine scaffold linked to an acetamide group substituted with a phenyl ring. The methylsulfanyl (-SMe) group at the ortho position of the phenyl ring distinguishes it from analogs with varying substituents. This structural motif is critical for modulating electronic, steric, and hydrogen-bonding properties, which influence biological activity and physicochemical behavior .

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-22-13-8-4-2-6-11(13)18-16(20)10-15-17(21)19-12-7-3-5-9-14(12)23-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUCTWDZBNKSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thioamide Precursors

A widely cited approach involves the cyclocondensation of 2-aminobenzenethiol derivatives with α-halo carbonyl compounds. For example, reacting 2-aminobenzenethiol with α-chloroacetoacetate in the presence of a base like potassium carbonate (K₂CO₃) facilitates ring closure through nucleophilic substitution and subsequent elimination. This method typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (80–100°C).

Reaction Scheme
$$
\text{2-Aminobenzenethiol} + \text{ClCH}2\text{COCOOR} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{3-Oxo-3,4-dihydro-2H-1,4-benzothiazine} + \text{Byproducts}
$$

Rearrangement of Benzisothiazoline Derivatives

Patent literature describes the base-catalyzed rearrangement of N-(2-pyridyl)-2,3-dihydro-3-oxo-1,2-benzoisothiazoline-2-acetamide to form 4-hydroxy-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide. While this method specifically targets sulfonamide derivatives, analogous reactions using methylsulfanyl-containing precursors could yield the desired benzothiazine scaffold after deprotection.

Introduction of the Acetamide Side Chain

The acetamide group at position 2 of the benzothiazine ring is introduced via nucleophilic acyl substitution. Chloroacetyl chloride is a common electrophile for this step, reacting with the secondary amine of the benzothiazine intermediate under basic conditions.

Key Reaction Conditions

  • Solvent: DMF or dichloromethane (DCM)
  • Base: Triethylamine (Et₃N) or K₂CO₃
  • Temperature: 0–25°C (to minimize side reactions)
  • Yield: ~70–80% (extrapolated from analogous reactions)

Coupling with 2-(Methylsulfanyl)aniline

The final step involves coupling the benzothiazine-acetamide intermediate with 2-(methylsulfanyl)aniline. This is achieved through a nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, depending on the leaving group present on the aniline derivative.

SNAr with Activated Aryl Halides

If the aniline derivative contains a halogen (e.g., bromine) at the ortho position, SNAr proceeds in the presence of a strong base like sodium hydride (NaH) in tetrahydrofuran (THF).

Example Protocol

  • Combine benzothiazine-acetamide (1 equiv), 2-bromo-N-(2-(methylsulfanyl)phenyl)acetamide (1.1 equiv), and K₂CO₃ (2 equiv) in DMF.
  • Heat at 100°C for 2 hours.
  • Quench with ice water and isolate via filtration.

Ullmann-Type Coupling

For less reactive substrates, copper(I)-catalyzed coupling (Ullmann reaction) enhances efficiency. A typical setup uses copper iodide (CuI), 1,10-phenanthroline as a ligand, and cesium carbonate (Cs₂CO₃) in DMSO at 120°C.

Optimization and Challenges

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Solvent Polarity DMF > DCM > THF Higher polarity improves solubility of intermediates.
Reaction Temp. 80–120°C Elevated temps accelerate ring closure but risk decomposition.

Byproduct Formation

Common byproducts include:

  • Over-alkylated derivatives: Mitigated by controlling stoichiometry of electrophiles.
  • Oxidation products: Avoided by conducting reactions under inert atmosphere (N₂/Ar).

Alternative Routes and Emerging Methodologies

One-Pot Synthesis

Recent advances propose a one-pot strategy combining benzothiazine formation and acetamide coupling. This method uses dual catalysts (e.g., K₂CO₃ and CuI) to streamline the process, though yields remain suboptimal (~50%).

Chemical Reactions Analysis

Types of Reactions: N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo a variety of chemical reactions such as:

  • Oxidation: Conversion to sulfoxides or sulfones using reagents like hydrogen peroxide.

  • Reduction: Formation of sulfides under the influence of reducing agents like lithium aluminum hydride.

  • Substitution: Introduction of different substituents on the benzene ring using electrophilic aromatic substitution reactions.

Common Reagents and Conditions: Oxidation reactions often use hydrogen peroxide or peracids at moderate temperatures. Reduction reactions require strong reducing agents such as lithium aluminum hydride, and substitution reactions typically employ conditions such as acid catalysts and elevated temperatures.

Major Products: The reactions can yield products like sulfoxides, sulfones, or various substituted aromatic compounds depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.

Medicine: Pharmacologically, it may be explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities, due to its unique molecular framework.

Industry: In industry, it is utilized in the synthesis of specialty chemicals, dyes, and pigments, owing to its stable aromatic core and versatile functional groups.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action typically involves the interaction of the compound with specific molecular targets such as enzymes or receptors. Its aromatic structure allows it to intercalate with DNA, inhibit enzyme activity, or modulate receptor signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs differ in substituents on the phenyl ring, as summarized in Table 1 .

Compound Name (Substituent) Molecular Formula Molecular Weight Substituent Position Key Properties/Activities Evidence Source
N-[4-(trifluoromethyl)phenyl] analog C₁₇H₁₃F₃N₂O₂S 366.357 Para Enhanced lipophilicity; electron-withdrawing
N-(2-ethoxyphenyl) analog C₁₈H₁₈N₂O₃S 354.41 Ortho Improved solubility (ethoxy group)
N-[4-(dimethylamino)phenyl] analog C₁₈H₁₉N₃O₂S 365.43 Para Electron-donating; potential H-bonding
N-[4-(difluoromethoxy)phenyl] analog C₁₇H₁₄F₂N₂O₃S 376.37 Para Polar substituent; metabolic stability
N-(4-chlorophenyl) analog C₁₆H₁₃ClN₂O₂S 332.80 Para Antifungal activity (bulky substitution)
N-[3-(trifluoromethyl)phenyl] analog C₁₇H₁₃F₃N₂O₂S 366.36 Meta Steric hindrance; meta-substitution

Notes:

  • Ethoxy (-OEt) at ortho () increases solubility due to oxygen’s polarity but may reduce steric bulk compared to methylsulfanyl .
  • Dimethylamino (-NMe₂) at para () introduces electron-donating and H-bonding capabilities, which could enhance target interactions .
  • Chloro (-Cl) at para () aligns with QSAR models indicating bulky substituents improve antifungal activity .

Quantitative Structure-Activity Relationship (QSAR) Insights

A 3D-QSAR study on 1,4-benzothiazine derivatives () highlights:

  • Steric factors : Bulky substituents at para or meta positions correlate with enhanced antifungal activity. The methylsulfanyl group (ortho) may be suboptimal compared to para-substituted analogs like the chloro or trifluoromethyl derivatives .
  • Electron-withdrawing groups : CF₃ () and nitro () groups may stabilize molecular conformations via resonance effects, impacting binding affinity.

Physicochemical and Crystallographic Considerations

  • Hydrogen bonding: The methylsulfanyl group’s sulfur may engage in weaker hydrogen bonds compared to ethoxy (oxygen) or dimethylamino (nitrogen) substituents, affecting crystal packing and solubility .

Biological Activity

N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources to highlight its efficacy and mechanisms of action.

Chemical Information

  • Molecular Formula : C₁₇H₁₆N₂O₄S₂
  • Molecular Weight : 376.45 g/mol
  • CAS Number : 29140-19-0
  • Density : 1.48 g/cm³
  • LogP : 3.38

Structural Representation

The compound features a benzothiazine core with a methylsulfanyl substituent, which may contribute to its biological activity by influencing its interaction with biological targets.

Antitumor Activity

Recent studies have investigated the antitumor potential of benzothiazine derivatives, including compounds similar to this compound. For instance, research has shown that certain derivatives exhibit significant cytotoxic effects on various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358.

Case Study: Antitumor Efficacy

A study evaluated the antitumor activity of several synthesized compounds against lung cancer cell lines using MTS cytotoxicity assays. The results indicated that compounds with similar structures to this compound demonstrated promising IC₅₀ values:

CompoundA549 IC₅₀ (μM)HCC827 IC₅₀ (μM)NCI-H358 IC₅₀ (μM)
Compound A6.75 ± 0.196.26 ± 0.336.48 ± 0.11
Compound B2.12 ± 0.215.13 ± 0.970.85 ± 0.05

These findings suggest that modifications in the molecular structure can lead to enhanced antitumor activity.

Antimicrobial Activity

In addition to its antitumor properties, the compound has been assessed for antimicrobial activity against various pathogens, including E. coli and S. aureus. The studies indicate that compounds with similar functionalities exhibit significant antibacterial effects.

Research Findings on Antimicrobial Activity

A study investigating the antimicrobial properties of benzothiazine derivatives reported that certain compounds showed effective inhibition of bacterial growth:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL

These results highlight the potential application of such compounds in treating bacterial infections.

The proposed mechanism of action for this compound involves interaction with DNA and cellular pathways that regulate apoptosis and proliferation:

  • DNA Binding : Similar compounds have been shown to bind within the minor groove of DNA, disrupting replication and transcription.
  • Induction of Apoptosis : The activation of caspases has been observed in treated cell lines, indicating that these compounds may promote programmed cell death in cancer cells.

Q & A

Q. What are the recommended synthetic routes for N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including condensation of substituted benzothiazine precursors with acetamide derivatives. For example, analogous compounds (e.g., benzothiazine-acetamide hybrids) are synthesized via nucleophilic substitution or coupling reactions under reflux conditions using solvents like ethanol or DMF . Optimization can employ Design of Experiments (DoE) to vary parameters (temperature, catalyst loading, solvent polarity) and maximize yield. Statistical methods such as factorial design reduce experimental iterations while identifying critical variables .

Q. How should researchers approach the characterization of this compound’s structural and physicochemical properties?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and purity.
  • Mass Spectrometry : High-resolution MS for molecular weight validation.
  • X-ray Crystallography : Resolve crystal packing and stereochemistry (as demonstrated for methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate derivatives) .
  • Chromatography : HPLC or TLC to monitor reaction progress and purity .

Q. What solubility and stability profiles are critical for experimental design?

  • Methodological Answer :
  • Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (dichloromethane) to identify suitable media for biological assays. For example, structurally similar compounds show moderate solubility in DMSO and ethanol .
  • Stability : Conduct pH-dependent stability studies (pH 2–12) and thermal gravimetric analysis (TGA) to assess degradation under storage conditions. Neutral pH and inert atmospheres are often optimal .
PropertyTypical Value/BehaviorReference
Solubility (DMSO)>10 mg/mL
Stability (pH 7)>48 hours at 25°C

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the methylsulfanyl group or benzothiazine ring (e.g., introducing electron-withdrawing groups like -CF3_3) and test against targets (e.g., kinases, microbial enzymes) .
  • Biological Assays : Pair synthetic analogs with in vitro assays (e.g., antimicrobial MIC testing, cytotoxicity via MTT assay). Compare results to derivatives like N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide, which show anticancer activity .

Q. What computational methods are recommended for predicting interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., COX-2, EGFR). Validate with MD simulations to assess binding stability .
  • Quantum Chemical Calculations : Employ density functional theory (DFT) to map electrostatic potentials and identify reactive sites, as demonstrated in ICReDD’s reaction design workflows .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies and apply multivariate regression to identify confounding variables (e.g., assay type, cell line variability) .
  • Standardized Protocols : Replicate experiments under controlled conditions (e.g., fixed concentration ranges, consistent cell passage numbers) to isolate compound-specific effects .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability, as seen in benzothiazine derivatives .
  • ADMET Profiling : Use in vitro models (Caco-2 permeability, microsomal stability) to guide structural modifications. For example, reducing logP via hydrophilic substituents can improve solubility .

Q. How can reaction path search methods improve synthesis efficiency?

  • Methodological Answer :
  • ICReDD Workflow : Combine quantum chemical reaction path searches (e.g., GRRM17) with experimental feedback to identify low-energy pathways and avoid side reactions .
  • Automation : Implement flow chemistry or robotic platforms to screen >100 conditions/day, accelerating optimization .

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